2-(Azetidin-3-yl)pyridine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-(azetidin-3-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c1-2-4-10-8(3-1)7-5-9-6-7;/h1-4,7,9H,5-6H2;1H |
InChI Key |
JCIKTCPOSILCBS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC=N2.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Advanced Cycloaddition Strategies for Azetidine (B1206935) Ring Formation
Staudinger Synthesis for Azetidin-2-one Derivatives
The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone in the synthesis of β-lactams (azetidin-2-ones). organic-chemistry.orgwikipedia.org These azetidin-2-ones are valuable intermediates that can be subsequently reduced to the corresponding azetidines. The reaction proceeds through a zwitterionic intermediate, and its stereochemical outcome—yielding either cis- or trans-β-lactams—is influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.orgnih.gov
The mechanism involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterion. Subsequent ring closure yields the β-lactam. organic-chemistry.org The stereoselectivity is a result of the competition between direct ring closure and isomerization of the imine moiety in the zwitterionic intermediate. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine favor trans-β-lactams. organic-chemistry.orgnih.gov
For the synthesis of precursors to 2-(Azetidin-3-yl)pyridine (B3029527), an appropriately substituted imine and ketene would be required. While the Staudinger reaction itself is robust, the stability of ketenes can be a challenge, often necessitating their in situ generation from acyl chlorides or via the Wolff rearrangement of α-diazo ketones. wikipedia.orgorganicreactions.org
Transition Metal-Catalyzed Synthesis of Pyridine (B92270) and Azetidine Moieties
Modern synthetic organic chemistry heavily relies on transition metal catalysis to construct complex molecular architectures with high efficiency and selectivity.
Palladium-Catalyzed Amination and Cross-Coupling Reactions
Palladium-catalyzed reactions are particularly powerful for forming C-N and C-C bonds, which are crucial for the synthesis of 2-(Azetidin-3-yl)pyridine. The formation of the azetidine ring can be achieved through intramolecular C-H amination. organic-chemistry.orgacs.org This approach utilizes a palladium catalyst to facilitate the cyclization of an acyclic amine precursor, often guided by a directing group like picolinamide (B142947) (PA), to form the strained four-membered ring. organic-chemistry.orgorganic-chemistry.org This method is advantageous due to its use of relatively low catalyst loadings and inexpensive reagents. organic-chemistry.orgacs.org
The pyridine moiety can be functionalized or constructed using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgnobelprize.org For instance, a pre-functionalized pyridine derivative (e.g., a halopyridine) can be coupled with a suitable organoboron reagent. In the context of 2-(Azetidin-3-yl)pyridine, a plausible strategy would involve the coupling of a protected 3-azetidinylboronic acid derivative with a 2-halopyridine, or vice versa. The choice of catalyst, ligand, and reaction conditions is critical to ensure high yields and prevent side reactions. acs.orgnih.gov
Table 1: Examples of Palladium-Catalyzed Reactions for Heterocycle Synthesis
| Reaction Type | Catalyst/Ligand System | Substrates | Product Type | Ref. |
|---|---|---|---|---|
| Intramolecular C-H Amination | Pd(OAc)₂ / Picolinamide | γ-amino acids | Azetidines | organic-chemistry.org |
| Suzuki-Miyaura Coupling | Pd₂(dba)₃ / P(t-Bu)₃ | Aryl halides, Arylboronic acids | Biaryls | acs.org |
C-H Activation Strategies
Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of heterocyclic compounds. beilstein-journals.orgeurekaselect.com For the pyridine ring, C-H activation can be challenging due to the coordinating nature of the nitrogen atom, which can deactivate the catalyst. eurekaselect.com Strategies to overcome this include the use of N-oxides or transient directing groups to facilitate regioselective functionalization at the C2, C3, or C4 positions. beilstein-journals.orgnih.gov For instance, a transient activator strategy using an alkylating reagent can generate an in situ N-alkylpyridinium salt, which then undergoes palladium-catalyzed diarylation at the C2 and C6 positions. acs.orgnih.gov
For the azetidine ring, palladium-catalyzed intramolecular C-H amination is a prime example of a C-H activation strategy. organic-chemistry.orgacs.org This method allows for the direct conversion of C(sp³)-H bonds into C-N bonds to form the azetidine ring. organic-chemistry.orgrsc.org There are also reports of direct C-H arylation of azetidines, although this is less common. acs.org
Protecting Group Chemistry in the Synthesis of 2-(Azetidin-3-yl)pyridine Hydrochloride and its Analogues
The synthesis of complex molecules like this compound often necessitates the use of protecting groups to mask reactive functional groups and ensure selectivity. The azetidine nitrogen, being a secondary amine, is typically protected during synthetic sequences to prevent unwanted side reactions.
Commonly used protecting groups for the azetidine nitrogen include the tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be readily removed with acid. frontiersin.org Other options include the benzyl (B1604629) (Bn) group, removable by hydrogenolysis, and various sulfonyl groups like tosyl (Ts) or nosyl (Ns), which can be cleaved under specific reductive or nucleophilic conditions. nih.gov The choice of protecting group is critical and depends on the planned synthetic route and the compatibility with other reagents. For the final deprotection to yield the hydrochloride salt, an acid-labile group like Boc would be ideal.
Table 2: Common Protecting Groups in Azetidine Synthesis
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Ref. |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Boc₂O, base | Strong acid (e.g., TFA, HCl) | frontiersin.org |
| Benzyl | Bn | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) | google.com |
| p-Toluenesulfonyl | Ts | TsCl, base | Strong reducing agents (e.g., Na/NH₃) | nih.gov |
Stereoselective Synthesis and Enantioselective Approaches
The 3-position of the azetidine ring in 2-(Azetidin-3-yl)pyridine is a stereocenter, meaning the compound can exist as a pair of enantiomers. For many pharmaceutical applications, a single enantiomer is required. Therefore, stereoselective and enantioselective synthetic methods are of paramount importance.
Enantioselective synthesis of azetidines can be achieved through various strategies. nih.govrsc.org One approach involves the use of chiral auxiliaries attached to the starting materials, which direct the stereochemical outcome of a reaction and are later removed. organicreactions.org A more efficient method is the use of chiral catalysts in reactions such as the Staudinger cycloaddition or transition metal-catalyzed cyclizations. nih.govacs.org For example, chiral N-heterocyclic carbenes have been used to catalyze the Staudinger reaction to produce enantiomerically enriched β-lactams. organic-chemistry.org
Recent advances have also demonstrated the highly enantioselective difunctionalization of azetines (the unsaturated precursors to azetidines) using copper catalysis to install two new stereogenic centers simultaneously. acs.org Another strategy involves the enantioselective [3+1] cycloaddition of aziridines with isocyanides catalyzed by a chiral N,N'-dioxide/Mg(II) complex. acs.org These methods provide routes to chiral azetidine building blocks that can then be incorporated into the final target molecule. rsc.orgnih.gov
Large-Scale Synthetic Considerations and Process Optimization
Translating a laboratory-scale synthesis to an industrial, large-scale process presents a unique set of challenges. For the synthesis of this compound, considerations would include the cost and availability of starting materials, the safety of the chemical processes, and the efficiency and robustness of the reactions.
Continuous flow chemistry offers a promising alternative to traditional batch processing for large-scale synthesis. uniba.itresearchgate.net Flow reactors can offer better control over reaction parameters such as temperature and mixing, leading to improved yields and safety, especially for highly exothermic or fast reactions. uniba.it The development of a continuous flow process for the synthesis of key intermediates, or even the final coupling step, could be a significant advantage for the large-scale production of this compound. uniba.it
Chemical Reactivity and Derivatization Strategies
Intrinsic Reactivity of the Azetidine (B1206935) Ring System
Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry. nih.gov Their chemical behavior is dominated by a considerable ring strain of approximately 25.4 kcal/mol. rsc.orgrsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the more stable, unreactive five-membered pyrrolidines (5.4 kcal/mol). rsc.orgresearchgate.net This intermediate strain level makes azetidines stable enough for handling while also allowing for unique, triggerable reactivity under specific conditions. rsc.orgresearchwithrutgers.com
The ring strain inherent to the azetidine scaffold is a primary driver of its chemical reactivity. rsc.orgrsc.orgresearchwithrutgers.com This strain energy, which is comparable to that of cyclobutane, makes the azetidine ring a valuable precursor for various chemical transformations, particularly those involving the cleavage of the C-N sigma bond. rsc.orgresearchgate.net The development of new synthetic methods has positioned azetidines as valuable building blocks that can undergo strain-driven reactions to produce homologated amines. rsc.org While the four-membered ring is more stable than a three-membered aziridine (B145994) ring, its inherent strain can lead to stability issues and decomposition pathways not seen in larger ring systems. rsc.orgnih.gov The presence of the nitrogen atom within the strained ring allows for a variety of synthetic modifications. nih.gov
Table 1: Comparison of Ring Strain Energies in Saturated Heterocycles This table compares the approximate ring strain energies of azetidine and related cyclic amines, illustrating the unique position of the four-membered ring.
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | Source(s) |
| Aziridine | 3 | 27.7 | rsc.org |
| Azetidine | 4 | 25.4 | rsc.orgrsc.org |
| Pyrrolidine (B122466) | 5 | 5.4 | rsc.org |
| Piperidine (B6355638) | 6 | 0 | researchgate.net |
The strain within the azetidine ring makes it susceptible to ring-opening reactions, which can be a significant decomposition pathway. nih.gov These reactions are a major class of transformations for azetidines and can include nucleophilic ring-opening, Stevens rearrangement, and elimination reactions. magtech.com.cnresearchgate.net Azetidines are generally stable and often require activation, such as through Lewis acid catalysis or conversion to quaternary ammonium (B1175870) salts, to facilitate ring-opening. magtech.com.cn The regioselectivity of these reactions is highly dependent on the substituents present on the ring. magtech.com.cn For instance, acid-mediated intramolecular ring-opening has been observed in N-substituted aryl azetidines, where a pendant amide group acts as a nucleophile. nih.govacs.org The rate of this decomposition is pH-dependent, accelerating at lower pH, which suggests that protonation of the azetidine nitrogen precedes the ring-opening event. nih.gov
Ring-expansion reactions offer another synthetic route starting from azetidines. For example, expanding the azetidine ring to a more stable pyrrolidine has been shown to mitigate decomposition issues seen in certain N-pyridyl azetidine derivatives. nih.gov More advanced strategies, such as the reaction of rhodium-bound carbenes with strained aziridines, have been developed to synthesize highly substituted azetidines via a [3+1] ring expansion, showcasing the utility of strain in building complex molecular scaffolds. nih.gov Biocatalytic methods using engineered cytochrome P450 enzymes have also achieved one-carbon ring expansion of aziridines to form azetidines via a highly enantioselective nih.govmagtech.com.cn-Stevens rearrangement. acs.org
Reactivity of the Pyridine (B92270) Moiety
The pyridine ring in 2-(Azetidin-3-yl)pyridine (B3029527) hydrochloride is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. wikipedia.org This electronic characteristic makes the ring generally less reactive towards electrophilic aromatic substitution compared to benzene (B151609) but more susceptible to nucleophilic aromatic substitution. wikipedia.orgyoutube.com
Direct electrophilic aromatic substitution (EAS) on pyridine is often difficult and requires harsh reaction conditions. wikipedia.org The nitrogen atom deactivates the ring towards electrophilic attack. wikipedia.org Furthermore, under the strongly acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, which further deactivates the ring. wikipedia.orgrsc.org When EAS reactions do occur, the electrophile typically adds to the 3-position (meta to the nitrogen). aklectures.com This is because the cationic intermediate formed by attack at the 3-position is more stable than the intermediates formed from attack at the 2- or 4-positions, which would place a positive charge on the carbon adjacent to the already electron-deficient nitrogen atom. aklectures.com
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it amenable to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. youtube.com These reactions occur preferentially at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comquora.comvaia.com The preference for attack at these positions is due to the ability of the electronegative nitrogen atom to stabilize the resulting anionic intermediate (Meisenheimer complex) through resonance. stackexchange.comquora.com When a nucleophile attacks the C-2 or C-4 position, a resonance structure can be drawn where the negative charge is located on the nitrogen atom, which is a significant stabilizing contributor. stackexchange.com This is not possible for an attack at the C-3 position. stackexchange.com In the context of 2-(Azetidin-3-yl)pyridine, the azetidinyl group itself is not a leaving group. However, if other substituents like halogens were present on the pyridine ring at the 4- or 6-positions, they would be susceptible to displacement by nucleophiles.
Table 2: Relative Reactivity of Pyridinium (B92312) Substrates in SNAr Reactions This table presents kinetic data for the SNAr reactions of various 2-substituted N-methylpyridinium ions with piperidine, highlighting the influence of the substituent on reactivity.
| 2-Substituent (Leaving Group) | Second-Order Rate Constant (k2, M-1s-1) at 50°C | Source |
| -CN | 1.1 x 10-1 | nih.gov |
| -F | 2.5 x 10-3 | nih.gov |
| -Cl | 2.0 x 10-3 | nih.gov |
| -Br | 1.8 x 10-3 | nih.gov |
| -I | 2.0 x 10-3 | nih.gov |
Functionalization of the Azetidine Nitrogen Atom
The secondary amine of the azetidine ring is a key site for derivatization. The nitrogen atom's lone pair of electrons makes it nucleophilic and basic, allowing for a wide range of functionalization reactions. In the hydrochloride salt form, this nitrogen is protonated. Neutralization would be required to enable its reaction as a nucleophile.
Functionalization can be readily achieved through standard methods such as N-alkylation, N-acylation, N-arylation, and reductive amination. For instance, studies on related structures have shown that the azetidine nitrogen can be chemoselectively deprotected and substituted even in complex molecular environments like cyclic peptides. nih.gov In a study on 1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidine, selective alkylation at a different nitrogen atom was achieved, but it was noted that simple alkylation with 2-picolinyl chloride could also lead to the activation and subsequent ring-opening of the azetidine ring, highlighting a potential competing reaction pathway. rsc.org The synthesis of various azetidine-containing compounds often involves the protection of this nitrogen (e.g., as a Boc-carbamate) during other synthetic steps, followed by deprotection and subsequent functionalization. nih.govacs.org These strategies allow for the introduction of diverse functional groups, enabling the modification of the compound's physicochemical and biological properties.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the azetidine ring readily undergoes N-alkylation and N-acylation, allowing for the introduction of a wide range of substituents. These modifications can significantly impact the physicochemical properties and biological activity of the parent molecule.
N-Alkylation is a common strategy to introduce alkyl, benzyl (B1604629), or other substituted alkyl groups onto the azetidine nitrogen. This can be achieved through reactions with various alkylating agents such as alkyl halides or by reductive amination. For instance, novel azetidine derivatives based on a 3-aryl-3-oxypropylamine scaffold have been synthesized, where the azetidine nitrogen is alkylated to produce a library of analogues. nih.gov The general conditions for N-alkylation often involve the use of a base to deprotonate the secondary amine, followed by reaction with an electrophilic alkylating agent. Ruthenium-catalyzed N-alkylation of amino-1,3,5-triazines with alcohols represents an efficient and atom-economical method that could be analogously applied. nih.gov
N-Acylation introduces an acyl group to the azetidine nitrogen, typically by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction is useful for the synthesis of amide derivatives. For example, the synthesis of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone involves the reaction of hydrazides with aromatic aldehydes, showcasing a related transformation. nih.gov A general and efficient protocol for the palladium-catalyzed ortho-acylation of 2-aryl pyridines has also been developed, utilizing arylmethyl amines as acylation reagents, which highlights the reactivity of pyridine-containing scaffolds. patsnap.comwikipedia.org
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Azetidine Scaffolds This table is interactive. Click on the headers to sort.
| Reaction Type | Reagents and Conditions | Product Class | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl-azetidines | nih.gov |
| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3) | N-Alkyl-azetidines | nih.gov |
| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | N-Acyl-azetidines | nih.gov |
| Ruthenium-catalyzed N-Alkylation | Alcohol, Ru-catalyst | N-Alkyl-amines | nih.gov |
Formation of N-Sulfonyl and Other Heteroatom Derivatives
The nucleophilic nitrogen of the azetidine ring can also react with sulfonyl chlorides to form N-sulfonyl derivatives, which are important isosteres of amides and can influence properties like metabolic stability and receptor binding.
N-Sulfonylation is typically carried out by reacting the azetidine with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine. This leads to the formation of a stable sulfonamide linkage. The synthesis of novel pyridine-based N-sulfonamides has been reported, demonstrating the feasibility of such transformations on pyridine-containing molecules. beilstein-journals.org Furthermore, the anionic ring-opening polymerization of N-(tolylsulfonyl)azetidines highlights the reactivity of N-sulfonylated azetidines themselves. orgsyn.org
Beyond sulfonamides, other heteroatom derivatives can be synthesized. For example, the synthesis of 3-aryl-3-sulfanyl azetidines has been achieved through an iron-catalyzed thiol alkylation with N-Cbz azetidinols, showcasing the introduction of a sulfur atom at the 3-position of the azetidine ring. nih.gov
Table 2: Synthesis of N-Sulfonyl and Other Heteroatom Derivatives This table is interactive. Click on the headers to sort.
| Reaction Type | Reagents and Conditions | Product Class | Reference |
|---|---|---|---|
| N-Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine), Solvent (e.g., DCM) | N-Sulfonyl-azetidines | beilstein-journals.org |
| Thiol Alkylation | Thiol, Iron catalyst, N-Cbz-azetidinol | 3-Sulfanyl-azetidines | nih.gov |
Diversification Strategies through Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the diversification of the pyridine ring of 2-(azetidin-3-yl)pyridine. By introducing a halogen atom onto the pyridine ring, a handle is created for a variety of C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. psu.edu This reaction is widely used to form biaryl structures. For the diversification of 2-(azetidin-3-yl)pyridine, a halogenated derivative, such as 5-bromo-2-(azetidin-3-yl)pyridine, can be coupled with various aryl or heteroaryl boronic acids or esters.
The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand, along with a base. mdpi.comresearchgate.net The choice of ligand can be crucial for achieving high yields and accommodating a broad range of substrates.
Table 3: Key Parameters for Suzuki-Miyaura Coupling of Pyridine Derivatives This table is interactive. Click on the headers to sort.
| Parameter | Examples | Common Conditions | Reference |
|---|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 0.1-5 mol% | mdpi.comresearchgate.net |
| Ligand | PPh₃, XPhos, SPhos | Varies with catalyst | mdpi.comresearchgate.net |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents | mdpi.comresearchgate.net |
| Solvent | Dioxane, Toluene, DMF, Water | Anhydrous or aqueous | mdpi.comresearchgate.net |
Other Metal-Catalyzed Cross-Couplings
Besides the Suzuki-Miyaura reaction, other metal-catalyzed cross-couplings can be employed to further diversify the pyridine ring of 2-(azetidin-3-yl)pyridine derivatives.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of various amine functionalities onto a halogenated pyridine ring. beilstein-journals.orggoogle.com This is a powerful method for synthesizing anilino-pyridine derivatives. The use of specialized phosphine ligands is often necessary to achieve high efficiency. mdpi.com
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst. nih.govwikipedia.orgorganic-chemistry.org It is an excellent method for introducing alkynyl substituents, which can serve as versatile handles for further transformations, such as click chemistry. nih.gov
Heck Reaction: The Heck reaction forms a C-C bond between an unsaturated halide and an alkene in the presence of a palladium catalyst and a base. researchgate.netorgsyn.org This allows for the introduction of alkenyl groups onto the pyridine ring.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.govresearchgate.net It is known for its high functional group tolerance.
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. patsnap.com While organotin reagents are toxic, this reaction is valued for its mild conditions and broad scope.
Table 4: Overview of Other Metal-Catalyzed Cross-Coupling Reactions This table is interactive. Click on the headers to sort.
| Reaction Name | Coupling Partners | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl halide + Amine | Pd catalyst + Ligand | Aryl amine | beilstein-journals.orggoogle.com |
| Sonogashira Coupling | Aryl halide + Terminal alkyne | Pd catalyst + Cu co-catalyst | Aryl alkyne | wikipedia.orgorganic-chemistry.org |
| Heck Reaction | Aryl halide + Alkene | Pd catalyst | Aryl alkene | researchgate.netorgsyn.org |
| Negishi Coupling | Aryl halide + Organozinc | Ni or Pd catalyst | Biaryl | nih.govresearchgate.net |
| Stille Coupling | Aryl halide + Organotin | Pd catalyst | Biaryl | patsnap.com |
Structural Characterization and Advanced Analytical Techniques
Spectroscopic Elucidation of Molecular Structure
The precise molecular structure of 2-(Azetidin-3-yl)pyridine (B3029527) hydrochloride is determined through a combination of sophisticated spectroscopic techniques. These methods provide a detailed map of the atomic arrangement and bonding within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-(Azetidin-3-yl)pyridine hydrochloride, a suite of NMR experiments, including ¹H, ¹³C, ¹⁵N, and various 2D techniques, would be employed to unambiguously assign the structure. Due to the absence of fluorine in the molecule, ¹⁹F NMR is not applicable.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the hydrochloride salt, the azetidine (B1206935) nitrogen and the pyridine (B92270) nitrogen are protonated, leading to characteristic shifts. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-9.0 ppm), while the protons of the saturated azetidine ring would be found in the upfield region (typically δ 3.0-5.0 ppm).
¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule. The carbon atoms of the pyridine ring would resonate at lower field (δ 120-150 ppm) compared to the carbons of the azetidine ring (δ 30-60 ppm).
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can directly probe the nitrogen atoms. The spectrum would show two distinct signals corresponding to the protonated nitrogen in the azetidine ring and the protonated nitrogen in the pyridinium (B92312) ring, providing valuable information about their electronic environments.
2D-NMR Spectroscopy (e.g., HMBC): Two-dimensional NMR techniques are crucial for establishing connectivity between different parts of the molecule. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, for instance, would reveal correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in confirming the attachment of the azetidine ring to the C3 position of the pyridine ring.
Illustrative ¹H and ¹³C NMR Data
| Atom | ¹H Chemical Shift (ppm, illustrative) | ¹³C Chemical Shift (ppm, illustrative) |
| Pyridine C2 | - | ~148.0 |
| Pyridine C3 | - | ~135.0 |
| Pyridine C4 | ~7.8 (d) | ~125.0 |
| Pyridine C5 | ~7.4 (t) | ~138.0 |
| Pyridine C6 | ~8.6 (d) | ~147.0 |
| Azetidine C2/C4 | ~4.2 (t) | ~55.0 |
| Azetidine C3 | ~4.0 (m) | ~35.0 |
| Azetidine NH₂⁺ | ~9.5 (br s) | - |
| Pyridine NH⁺ | ~14.0 (br s) | - |
This data is illustrative and intended to represent typical values for these structural motifs.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. For this compound, HRMS would be used to confirm the molecular formula of the protonated molecule, [C₈H₁₁N₂]⁺. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Expected HRMS Data
| Ion | Calculated m/z | Observed m/z (illustrative) |
| [C₈H₁₁N₂]⁺ | 135.0917 | 135.0915 |
This data is illustrative and based on the theoretical exact mass.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. These would include N-H stretching vibrations from the protonated amines in the high-frequency region (around 3200-3400 cm⁻¹), C-H stretching from the aromatic pyridine ring (around 3000-3100 cm⁻¹) and the aliphatic azetidine ring (around 2800-3000 cm⁻¹), and C=C and C=N stretching vibrations of the pyridinium ring (around 1400-1600 cm⁻¹). pw.edu.plnist.gov
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum.
Illustrative Vibrational Spectroscopy Data
| Functional Group | IR Frequency (cm⁻¹, illustrative) | Raman Shift (cm⁻¹, illustrative) |
| N-H Stretch (Ammonium) | ~3250 | Weak |
| C-H Stretch (Aromatic) | ~3050 | ~3050 |
| C-H Stretch (Aliphatic) | ~2950 | ~2950 |
| C=N, C=C Stretch (Pyridine Ring) | ~1610, ~1500 | ~1610, ~1030 |
| C-N Stretch | ~1200 | Weak |
This data is illustrative and represents typical frequency ranges for the indicated functional groups.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for verifying the purity of this compound and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) is the most common method employed for this purpose. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient, would be suitable for assessing the purity of this polar, water-soluble compound. nih.gov The retention time of the main peak would be characteristic of the compound, and the area of any impurity peaks would be used to quantify the purity.
Computational Chemistry and Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interactions between a ligand, such as an azetidinyl-pyridine derivative, and its protein target at the atomic level.
Studies on compounds structurally related to 2-(Azetidin-3-yl)pyridine (B3029527) have utilized molecular docking to elucidate their binding mechanisms. For instance, molecular modeling of 3-(2(S)-azetidinylmethoxy)pyridines, close analogs, has been instrumental in understanding their high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) acs.orgnih.gov. These simulations reveal how the ligand fits within the receptor's binding pocket and which amino acid residues are critical for the interaction.
The azetidinyl-pyridine scaffold has been investigated in the context of various other biological targets. Docking studies on different azetidinone and pyridine (B92270) derivatives have explored their potential as inhibitors for enzymes like the enoyl-acyl-carrier protein reductase (ENR), a key enzyme in fatty acid synthesis, and the epidermal growth factor receptor (EGFR), a target in cancer therapy researchgate.netresearchgate.netcore.ac.uk. These studies help in rationalizing the structure-activity relationships (SAR) observed in biological assays and guide the design of more potent and selective inhibitors.
| Scaffold/Derivative | Protein Target | Key Insights from Docking | Reference |
|---|---|---|---|
| 3-(2(S)-azetidinylmethoxy)pyridines | Nicotinic Acetylcholine Receptors (nAChRs) | Elucidation of high-affinity binding modes and ligand conformation within the receptor pocket. | acs.orgnih.gov |
| Azetidin-2-one derivatives | Epidermal Growth Factor Receptor (EGFR) | Identification of satisfactory binding contacts within the erlotinib binding site, suggesting potential as anti-proliferative agents. | researchgate.net |
| Indolyl-Pyridine Azetidinone Analogs | Various microbial proteins | Revealed binding patterns that correlate with antimicrobial and antioxidant activities. | researchgate.net |
| Bromo-pyridyl tethered 3-Chloro 2-azetidinone Derivatives | Mycobacterial InhA enzyme | Provided mechanistic insight and identified molecular interactions responsible for antitubercular activity. | researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Sampling
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is essential for assessing the stability of a docked pose and exploring the conformational landscape of both the ligand and the protein.
For novel azetidin-2-one derivatives, MD simulations have been employed to complement docking studies researchgate.net. By simulating the behavior of the ligand-receptor complex in a solvated environment, researchers can confirm the stability of the predicted binding mode. These simulations can reveal subtle conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy researchgate.net. The information from MD simulations is critical for understanding the time-dependent dynamics of interacting amino acid residues, thereby extending the insights gained from static docking poses core.ac.uk.
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity Prediction)
Quantum chemical calculations are used to investigate the electronic properties of molecules, providing detailed information about their structure, stability, and reactivity. Methods like Density Functional Theory (DFT) are powerful tools for understanding the intrinsic properties of a molecule like 2-(Azetidin-3-yl)pyridine.
| Method | Molecule/Scaffold | Key Findings | Reference |
|---|---|---|---|
| AM1 Quantum Calculations | Halogenated 3-(2(S)-azetidinylmethoxy)pyridines | Demonstrated that bulky substituents at position 2 cause notable changes in molecular geometry, affecting receptor affinity. | acs.orgnih.gov |
| DFT (B3LYP/6-311+G) | 2-Acetyl Pyridine Derivatives | Used to find optimized geometries and confirm energy minima for synthesized compounds. | scielo.br |
| DFT and Ab Initio Methods | Monoprotic and Diprotic Pyridines | Enabled accurate calculation of pKa values by processing gas-phase deprotonation and aqueous solvation free energies. | researchgate.net |
In Silico Ligand Design and Virtual Screening Applications
The 2-(Azetidin-3-yl)pyridine scaffold serves as a valuable starting point for in silico ligand design and virtual screening campaigns aimed at discovering new drug candidates. Its structural features can be systematically modified in a computational environment to optimize interactions with a specific target.
The azetidine (B1206935) core has been utilized in the design of diverse compound libraries "pre-optimized" for central nervous system (CNS) applications nih.gov. By computationally evaluating properties like ADME (absorption, distribution, metabolism, and excretion), researchers can prioritize scaffolds with a higher likelihood of success in drug development nih.gov.
Similarly, the pyridine scaffold is a common feature in virtual screening libraries. For example, an imidazo[1,2-a]pyridine hit was rapidly expanded and optimized for treating visceral leishmaniasis through a collaborative virtual screening effort that probed multiple proprietary compound libraries nih.govresearchgate.net. This approach allowed for a thorough investigation of the pharmacophore and the structure-activity relationship, paving the way for further optimization nih.gov. The Guareschi pyridine scaffold has also been identified as a valuable platform for designing selective PI3K inhibitors, demonstrating the versatility of the pyridine ring in kinase inhibitor design mdpi.com. These examples underscore the power of using the azetidinyl-pyridine framework in computational drug discovery to identify and refine novel therapeutic agents.
Applications As a Building Block in Complex Molecule Synthesis
Precursor for Advanced Heterocyclic Systems and Fused Ring Structures
The inherent reactivity of the azetidine (B1206935) ring, coupled with the electronic properties of the pyridine (B92270) moiety, makes 2-(Azetidin-3-yl)pyridine (B3029527) a prime candidate for the synthesis of novel fused heterocyclic systems. The strain within the four-membered azetidine ring can be strategically released through ring-opening reactions, providing a pathway to more complex structures. Furthermore, the nitrogen atom of the azetidine is a nucleophilic center, readily participating in reactions to form larger rings.
For instance, the secondary amine of the azetidine can be acylated or alkylated, followed by intramolecular cyclization reactions to generate fused systems. Strategies for the synthesis of pyridine-fused heterocycles are of great interest in medicinal chemistry and materials science due to their enhanced stability and unique electronic properties. ias.ac.in The fusion of heterocyclic rings often results in rigid, planar structures that can interact effectively with biological targets. ias.ac.in While direct examples with 2-(Azetidin-3-yl)pyridine are not extensively documented, the principles of synthesizing fused pyridines can be applied. For example, reactions that form a new ring fused to the pyridine, using the azetidine as a handle for further functionalization, are a plausible synthetic route.
Moreover, multicomponent reactions (MCRs) offer an efficient way to construct complex molecules in a single step. rug.nlresearchgate.net The 2-(Azetidin-3-yl)pyridine scaffold can be envisioned as a key component in MCRs, where the pyridine nitrogen can act as a nucleophile or the azetidine ring can be derivatized to participate in the reaction cascade, leading to diverse and complex heterocyclic products.
Integration into Multi-Ring Architectures and Scaffolds
The development of diverse molecular scaffolds is crucial for drug discovery and the creation of lead-like libraries. 2-(Azetidin-3-yl)pyridine hydrochloride serves as an excellent starting material for generating a variety of multi-ring architectures. The azetidine ring can be functionalized at the nitrogen atom, allowing for the attachment of other ring systems.
A common strategy involves the N-alkylation or N-acylation of the azetidine followed by further transformations. For example, the synthesis of azetidine-based scaffolds for central nervous system (CNS)-focused libraries has been explored, demonstrating the utility of the azetidine core in building complex molecules. nih.gov These approaches often involve the stereoselective functionalization of the azetidine ring to create intricate three-dimensional structures. acs.org
The pyridine ring also offers multiple sites for functionalization, such as through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, further expanding the possibilities for creating diverse scaffolds. The combination of a functionalizable pyridine ring and a reactive azetidine ring in one molecule provides a powerful tool for synthetic chemists to build complex, sp³-rich scaffolds that are highly sought after in modern drug discovery. mdpi.com
Role as a Chiral Building Block in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Chiral azetidines are valuable building blocks in asymmetric synthesis, serving as both chiral auxiliaries and chiral ligands for metal-catalyzed reactions. researcher.life While this compound is achiral, it can be resolved into its enantiomers or synthesized in an enantiomerically pure form, making it a valuable chiral synthon.
The enantioselective synthesis of functionalized azetidines has been achieved through various methods, including organocatalysis. nih.gov These chiral azetidines can then be used to introduce stereocenters into target molecules with high levels of control. For example, chiral N-substituted azetidines have been used as ligands in asymmetric catalysis, leading to high enantioselectivities in various transformations. The rigid conformation of the four-membered ring can effectively transfer chiral information during a reaction.
Furthermore, the stereoselective functionalization of the azetidine ring itself is a powerful strategy. For instance, the α-alkylation of N-protected azetidine-2-carbonitriles has been shown to proceed with high diastereoselectivity, allowing for the synthesis of optically active 2-substituted azetidines. rsc.org The resulting chiral products can then be elaborated into more complex molecules, carrying the stereochemical information from the initial azetidine building block. The application of such methodologies to a chiral version of 2-(Azetidin-3-yl)pyridine would open up new avenues for the asymmetric synthesis of pyridine-containing compounds.
Utility in the Construction of Peptide Mimetics and Amino Acid Analogues
Peptidomimetics, molecules that mimic the structure and function of peptides, are an important class of therapeutic agents. They often offer improved metabolic stability and oral bioavailability compared to their natural peptide counterparts. The rigid structure of the azetidine ring and the aromatic nature of the pyridine ring make 2-(Azetidin-3-yl)pyridine a suitable scaffold for the design of peptide mimetics and amino acid analogues.
The incorporation of constrained amino acid analogues is a common strategy in the design of peptidomimetics. The azetidine-3-carboxylic acid moiety, which can be derived from 2-(Azetidin-3-yl)pyridine, can serve as a proline analogue with a different ring size, influencing the conformational properties of the resulting peptide. The pyridine ring can act as a mimic of an aromatic amino acid side chain, such as that of phenylalanine or tryptophan.
The synthesis of novel pyridine-carboxylates as small-molecule inhibitors has been reported, highlighting the potential of such scaffolds to interact with biological targets. nih.gov Furthermore, the development of azetidine derivatives with antimycobacterial activity underscores the potential of this heterocyclic core in medicinal chemistry. acs.org By incorporating the 2-(Azetidin-3-yl)pyridine unit into a peptide backbone, it is possible to create novel structures with unique conformational preferences and biological activities.
Structure Activity Relationship Sar Studies of 2 Azetidin 3 Yl Pyridine Hydrochloride Derivatives
Systematic Modification of Substituents on Azetidine (B1206935) and Pyridine (B92270) Rings
The chemical tractability of the 2-(azetidin-3-yl)pyridine (B3029527) scaffold allows for extensive modification of both the azetidine and pyridine rings.
On the pyridine ring , a variety of substituents have been introduced to probe their effects on biological activity. A notable series of analogues includes halogen-substituted derivatives. For instance, in studies of 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), a closely related analogue, halogen substituents have been placed at the 2, 5, or 6-positions of the pyridine ring. nih.govacs.org The introduction of these substituents has been shown to significantly influence receptor affinity. nih.govacs.org Beyond simple halogenation, other modifications such as the introduction of methoxy (B1213986) and ethoxy groups on phenyl rings attached to a pyridine scaffold have been explored in the context of anticancer activity, suggesting these are important pharmacophores for retaining bioactivity. nih.gov
Modifications to the azetidine ring have also been a key area of investigation. The four-membered azetidine ring's inherent strain is thought to contribute to enhanced binding affinity at target receptors. acs.org Synthetic strategies have been developed to introduce substituents at various positions of the azetidine ring. For example, replacing a pyrrolidine (B122466) ring with methyl-, isopropyl-, or methoxypropyl-amine on an azetidine scaffold has been shown to retain antimycobacterial activity. acs.org In other studies, the introduction of substituents on the azetidine ring of imatinib-like molecules, including pyrrolidine and azetidine derivatives, was explored to improve hydrogen bonding interactions with target kinases. acs.org
Impact of Structural Changes on Receptor Binding Affinity and Selectivity
The structural modifications of 2-(azetidin-3-yl)pyridine derivatives have a profound impact on their binding affinity and selectivity for various receptors, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs).
Nicotinic Acetylcholine Receptors (nAChRs):
Research has extensively focused on the interaction of these derivatives with nAChRs. The parent compound, 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), is a potent and selective ligand for the human α4β2 nAChR subtype. nih.gov The affinity of these compounds is highly sensitive to the substitution pattern on the pyridine ring.
For example, the introduction of halogen atoms at the 2, 5, or 6-positions of the 3-pyridyl fragment of A-85380 has been systematically studied. nih.govacs.org Derivatives with substituents at the 5- or 6-position, as well as the 2-fluoro analogue, exhibit subnanomolar affinity for nAChRs in rat brain membranes. nih.govacs.org In contrast, analogues with larger halogens like chloro, bromo, and iodo at the 2-position show a significant drop in affinity. nih.govacs.org This suggests that bulky substituents at the 2-position may cause unfavorable steric interactions or alter the molecular geometry in a way that is detrimental to binding. nih.govacs.org Quantum chemical calculations have indicated that bulky substituents at this position can lead to notable changes in molecular geometry. nih.govacs.org
The following table summarizes the in vitro nAChR binding affinities of some halo-substituted 3-(2(S)-azetidinylmethoxy)pyridine analogues, measured by competition with [³H]epibatidine.
| Compound (Substituent on Pyridine Ring) | Binding Affinity (Ki) in pM | Reference |
|---|---|---|
| 2-Fluoro | 48 | nih.gov |
| 2-Chloro | >1000 | nih.gov |
| 2-Bromo | >1000 | nih.gov |
| 2-Iodo | >1000 | nih.gov |
| 5-Fluoro | 11 | nih.gov |
| 5-Chloro | 14 | nih.gov |
| 5-Bromo | 17 | nih.gov |
| 5-Iodo | 31 | nih.gov |
| 6-Chloro | 210 | nih.gov |
| 6-Bromo | 140 | nih.gov |
G-protein Coupled Receptors (GPCRs):
While the SAR of 2-(azetidin-3-yl)pyridine derivatives at nAChRs is well-documented, there is a notable lack of specific research in the public domain detailing the systematic evaluation of these compounds at G-protein Coupled Receptors (GPCRs) such as serotonin (B10506), dopamine (B1211576), or adrenergic receptors. nih.govnih.govnih.gov General studies on other pyridine-containing scaffolds have shown activity at GPCRs. For example, certain 1H-pyridin-2-one derivatives have been identified as potent and selective dopamine D3 receptor antagonists. nih.gov Similarly, other distinct pyridine derivatives have been explored as serotonin 5-HT6 receptor antagonists. nih.gov However, a direct and systematic investigation of 2-(azetidin-3-yl)pyridine hydrochloride derivatives on GPCR binding affinity and selectivity has not been extensively reported.
Influence of Ring Size and Conformation on Biological Activity
The size and conformation of the heterocyclic ring attached to the pyridine moiety play a critical role in determining the biological activity of these compounds.
Ring Size: The choice of a four-membered azetidine ring over a five-membered pyrrolidine or a six-membered piperidine (B6355638) ring can significantly alter binding affinity. wikipedia.org The key difference between these rings is their size, with pyrrolidine having a five-membered ring and piperidine a six-membered ring. wikipedia.org In studies comparing the effects of piperidine and pyrrolidine on central nicotinic cholinoceptors, both compounds competed for [³H]nicotine binding sites, with piperidine being the more potent competitor. researchgate.net This suggests that for nicotinic receptor binding, the six-membered ring of piperidine may be more favorable than the five-membered pyrrolidine ring. researchgate.net The replacement of a piperazine (B1678402) ring with a piperidine ring in a series of histamine (B1213489) H3 receptor antagonists did not significantly affect affinity for the H3 receptor but was a key structural element for dual activity at sigma-1 receptors. unimi.it This highlights that changes in ring size can modulate selectivity between different receptor families.
Conformation: The conformation of the heterocyclic ring is also a crucial determinant of biological activity. The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom. acs.org The coupling constants observed in NMR spectra of related heterocyclic compounds, such as benzodioxans, indicate that the heterocyclic ring can exist in rapidly inverting half-chair conformations, with certain substituents preferring a pseudo-axial position. rsc.org For the high-affinity halo-substituted 3-(2(S)-azetidinylmethoxy)pyridine analogues, molecular modeling has shown a tight superposition of their low-energy stable conformers with other potent nAChR ligands. nih.govacs.org This indicates that a specific three-dimensional arrangement of the molecule is essential for optimal receptor interaction.
Enzyme Inhibition Studies of Derivatives
Derivatives of the 2-(azetidin-3-yl)pyridine scaffold and related compounds have been evaluated for their inhibitory activity against various enzymes, particularly cholinesterases.
Pyridine derivatives, in general, have been designed and synthesized to act as cholinesterase inhibitors. nih.govmdpi.com For example, a series of pyridine derivatives bearing a carbamic or amidic function were tested against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In one study, a carbamate (B1207046) derivative emerged as a potent human AChE inhibitor with an IC50 value of 0.153 µM. nih.gov
More closely related, pyrazinamide (B1679903) condensed azetidinones have been synthesized and evaluated for their acetyl and butyl cholinesterase inhibitory activities. researchgate.net Some of these compounds exhibited a range of inhibitory activities from weak to high. researchgate.net Notably, one derivative with a pyridyl group at the 4th position of the azetidinone ring showed potent acetylcholinesterase and butyl cholinesterase inhibitory activity. researchgate.net
The table below presents the cholinesterase inhibitory activity of selected pyrazinamide condensed azetidinone derivatives.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
|---|---|---|---|
| Compound 6l (a pyrazinamide condensed azetidinone) | 0.09 | 3.3 | researchgate.net |
Furthermore, other pyridine-based compounds have been investigated as inhibitors for a range of enzymes. For example, some pyridine derivatives act as inhibitors of the VEGFR-2 tyrosine kinase, which is involved in angiogenesis. wikipedia.org Additionally, dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] have shown cholinesterase inhibitory properties, with some compounds exhibiting IC50 values in the low micromolar range against both AChE and BChE. nih.gov
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of azetidine-containing compounds presents inherent challenges due to the significant ring strain of the four-membered ring. medwinpublishers.com Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes to 2-(Azetidin-3-yl)pyridine (B3029527) and its derivatives.
Key areas of development include:
Catalytic C-H Activation: Direct C-H activation/functionalization on both the pyridine (B92270) and azetidine (B1206935) rings represents a frontier in synthetic chemistry. This approach could significantly shorten synthetic sequences by avoiding the need for pre-functionalized starting materials, thereby reducing waste and improving atom economy.
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control, particularly for handling reactive intermediates or performing reactions under high pressure or temperature. Applying flow chemistry to the synthesis of the azetidine ring or its coupling to the pyridine moiety could lead to higher yields and purity while enabling safer scale-up.
Biocatalysis: The use of enzymes to catalyze key synthetic steps can provide exceptional stereo- and regioselectivity under mild, aqueous conditions. Future work could explore engineered enzymes for the asymmetric synthesis of the chiral azetidine core or for late-stage functionalization of the pyridine ring.
Novel Cyclization Strategies: While cycloaddition and intramolecular cyclization are established methods, there is a continuous need for new reactions that can construct the strained azetidine ring with high diastereoselectivity and functional group tolerance. medwinpublishers.com Inspired by modern methods for creating other nitrogen-containing heterocycles, research into novel photocatalytic or electrocatalytic cyclization pathways could yield innovative and sustainable routes. acs.org For instance, the development of a one-pot, three-component reaction, similar to strategies used for other scaffolds, could dramatically improve efficiency. acs.org
Exploration of Untapped Reactivity Profiles
The 2-(Azetidin-3-yl)pyridine scaffold possesses multiple reactive sites, including the azetidine nitrogen, the pyridine nitrogen, and the aromatic ring system, which offer numerous opportunities for chemical modification.
Future explorations of its reactivity could include:
Ring-Opening and Ring-Expansion Reactions: The inherent strain of the azetidine ring can be harnessed to drive ring-opening or ring-expansion reactions, providing access to novel, structurally diverse scaffolds such as substituted pyrrolidines. medwinpublishers.com Investigating the regioselective opening of the azetidine ring could yield a new class of acyclic or larger-ring structures with unique pharmacological properties.
Late-Stage Functionalization: Developing methods for the selective late-stage functionalization of the pyridine ring (e.g., at the C4 or C6 positions) would enable the rapid generation of derivative libraries from a common intermediate. This allows for fine-tuning of properties like solubility, metabolic stability, and target affinity.
Dual and Orthogonal Functionalization: The presence of two distinct nitrogen atoms (the basic azetidine amine and the pyridine nitrogen) allows for selective or dual functionalization. Research into orthogonal protection and derivatization strategies would enable the synthesis of complex molecules where each nitrogen is modified independently to probe different aspects of ligand-receptor interactions.
Scaffold for Privileged Fragments: The molecule can serve as a rigid scaffold to which other pharmacologically important fragments are attached. Future work could involve using the azetidine or pyridine nitrogen as an anchor point for conjugation with other known pharmacophores to explore polypharmacology or to target protein-protein interactions.
Integration with Artificial Intelligence and Machine Learning in Rational Ligand Design
Future integration of AI/ML in this area will likely involve:
Predictive Modeling for Subtype Selectivity: The nAChR family has numerous subtypes (e.g., α4β2, α7), and achieving selectivity is a major therapeutic goal. nih.govmdpi.com ML models, such as deep neural networks, can be trained on existing structure-activity relationship (SAR) data to predict a ligand's affinity and selectivity for different nAChR subtypes. bohrium.comnih.gov This allows for the prioritization of synthetic targets that are most likely to have the desired selectivity profile.
De Novo Ligand Design: Generative AI models can design novel molecules from the ground up. By providing the 2-(Azetidin-3-yl)pyridine scaffold as a starting point or constraint, these models can suggest new derivatives with optimized properties. These algorithms can explore a vast chemical space to identify novel modifications that a human chemist might not consider. desertsci.com
Pharmacokinetic and Off-Target Prediction: A significant challenge in drug development is optimizing a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. AI/ML models can predict these properties based on molecular structure, allowing researchers to filter out compounds with likely undesirable characteristics early in the discovery process. researchgate.net This can significantly reduce the time and cost associated with failed preclinical candidates.
The table below summarizes potential applications of AI/ML in the rational design of ligands based on the 2-(Azetidin-3-yl)pyridine scaffold.
| AI/ML Application | Description | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features of derivatives with their biological activity at nAChR subtypes. researchgate.net | Prioritize the synthesis of compounds with high predicted potency and selectivity. |
| Generative Adversarial Networks (GANs) | Generate novel molecular structures based on the core scaffold that are optimized for desired properties (e.g., binding affinity, low toxicity). | Accelerate the discovery of new lead compounds with improved characteristics. |
| Molecular Dynamics (MD) Simulation Analysis | Use machine learning to analyze large datasets from MD simulations to identify key ligand-receptor interactions and conformational changes that determine functional outcomes (e.g., agonist vs. antagonist). nih.govnih.gov | Provide a deeper understanding of the mechanism of action and guide the design of ligands with specific functional effects. |
| Predictive ADMET Models | Train models to predict pharmacokinetic properties and potential off-target effects based on chemical structure. | Reduce late-stage attrition of drug candidates by identifying potential liabilities early. |
Advancements in High-Throughput Analytical Characterization and Screening
To test the hypotheses generated by synthetic chemists and AI models, advancements in high-throughput screening (HTS) and analytical methods are essential. medcraveonline.comnews-medical.net These technologies allow for the rapid evaluation of large libraries of compounds, accelerating the identification of promising "hits." thermofisher.com
Future research will benefit from the application of state-of-the-art screening and characterization techniques:
Label-Free Screening Technologies: Traditional screening assays often rely on fluorescent or radioactive labels, which can interfere with the assay results. acs.org Label-free technologies, such as Surface Plasmon Resonance (SPR) and Self-Assembled Monolayer Desorption Ionization (SAMDI) Mass Spectrometry, allow for the direct measurement of ligand binding to a target protein in a more biologically relevant context. acs.orgnih.gov
High-Throughput Purity Analysis: The purity of compounds in a screening library is critical for obtaining reliable data and avoiding false positives. nih.gov The development of faster and more parallel analytical techniques, such as parallel HPLC-MS systems, is crucial for the quality control of large compound libraries. nih.gov
Microfluidics and Miniaturization: Droplet-based microfluidics enables the screening of millions of compounds using picoliter to nanoliter volumes, drastically reducing the consumption of expensive reagents and rare compounds. medcraveonline.com This miniaturization makes it feasible to screen larger and more diverse chemical libraries.
Orthogonal Screening Methods: Employing multiple, complementary screening techniques helps to validate initial hits and eliminate artifacts. nih.gov For example, a primary screen using a binding assay could be followed by a functional assay using automated patch-clamp electrophysiology to confirm that the binding event translates into the desired modulation of ion channel activity.
The table below outlines modern techniques applicable to the high-throughput analysis of 2-(Azetidin-3-yl)pyridine derivatives.
| Technique | Principle | Application in Future Research |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target protein. nih.gov | Real-time, label-free kinetic analysis (association/dissociation rates) of derivatives binding to nAChR subtypes. |
| SAMDI-MS | A mass spectrometry-based method for the rapid, label-free analysis of biochemical reactions on self-assembled monolayer arrays. acs.org | High-throughput primary screening of large libraries to identify binders without the need for fluorescent labels. |
| Automated Patch-Clamp | Robotic systems that perform high-throughput electrophysiological recordings from cells. | Functional characterization of hit compounds to determine their effect on nAChR ion channel gating (e.g., activation, inhibition). |
| Differential Scanning Fluorimetry (DSF) | Measures the thermal stability of a protein in the presence of a ligand. Binding typically stabilizes the protein. nih.gov | A rapid and inexpensive primary screening method to identify compounds that bind to and stabilize the target receptor. |
| Droplet-Based Microfluidics | Encapsulates single cells or reactions in picoliter-sized droplets for massive parallel analysis. medcraveonline.com | Ultra-high-throughput screening of millions of compounds against cell-based assays expressing the target receptor. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Azetidin-3-yl)pyridine hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using halogenated pyridine precursors and azetidine derivatives. For example, 2-chloro-6-fluoropyridine reacts with azetidine hydrochloride under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like K₂CO₃ to facilitate deprotonation. Reaction optimization should focus on temperature (80–120°C), stoichiometric ratios (1:1.2 pyridine:azetidine), and catalyst selection (e.g., CuI for accelerated kinetics) .
- Data Contradiction : Yields reported in literature vary (e.g., 70–90%), likely due to differences in solvent purity or azetidine stability under basic conditions. Confirm intermediates via LC-MS to identify side products (e.g., over-alkylation) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30) at 1.0 mL/min. Monitor UV absorbance at 254 nm .
- NMR : Confirm the azetidine ring’s presence via δ 3.5–4.0 ppm (N–CH₂ protons) and pyridine protons at δ 7.5–8.5 ppm. Compare with reference spectra for positional isomer exclusion .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 169.1 (base peak) and HCl adducts .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in water (>50 mg/mL) due to the hydrochloride salt. For organic phase reactions, DMSO or methanol is preferred. Avoid DCM due to limited solubility .
- Stability : Store at −20°C under inert atmosphere (N₂/Ar). Degradation occurs above 40°C, forming pyridine byproducts via ring-opening. Monitor via periodic HPLC .
Advanced Research Questions
Q. How does the azetidine ring’s stereoelectronic properties influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The azetidine’s strained ring enhances nucleophilicity at the nitrogen, enabling Suzuki-Miyaura couplings with aryl boronic acids. DFT studies suggest transition-state stabilization via N–Pd coordination. Optimize with Pd(PPh₃)₄ and Cs₂CO₃ in toluene/water (3:1) at 100°C .
- Data Gap : Conflicting reports on regioselectivity in meta-substituted pyridines require kinetic vs. thermodynamic control analysis .
Q. What strategies mitigate analytical challenges in quantifying trace impurities?
- Methodology :
- Impurity Profiling : Use gradient HPLC (5–95% acetonitrile in 20 min) coupled with high-resolution MS to detect azetidine dimer (m/z 295.2) and hydrolyzed pyridine (m/z 123.1) .
- Troubleshooting : Spike samples with synthetic impurities to validate detection limits (<0.1% w/w) .
Q. How can researchers design in vivo studies to assess the compound’s pharmacokinetics?
- Experimental Design :
- Dosing : Administer 10 mg/kg (IV or oral) in rodent models. Collect plasma samples at 0, 1, 3, 6, and 24 h post-dose.
- Bioanalysis : Extract plasma with acetonitrile, then quantify via LC-MS/MS using a deuterated internal standard (e.g., d₄-azetidine analog) .
Q. What computational approaches predict the compound’s binding affinity to neurological targets?
- Methodology : Perform molecular docking (AutoDock Vina) against α4β2 nicotinic acetylcholine receptors. Parameterize force fields with partial charges derived from HF/6-31G* calculations. Validate with MD simulations (NAMD) to assess binding pose stability .
Q. How should researchers address contradictory data on the compound’s cytotoxicity in cell-based assays?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
